Cas no 1298101-47-9 (tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate)
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate
- cis-N-tert-Butoxycarbonyl-1,3-cyclohexanediamine
- cis-tert-butyl N-[cis-3-aminocyclohexyl]carbamate
- tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
- DB-352699
- OBSACSBMTRJNPH-BDAKNGLRSA-N
- MFCD24469814
- (1s,3r)-3-amino-1-(boc-amino)cyclohexane
- DS-7590
- cis-1-(Boc-amino)cyclohexan-3-amine
- (1S,3R)-1-(Boc-amino)-3-aminocyclohexane
- tert-Butyl((1S,3R)-3-aminocyclohexyl)carbamate
- YBC10147
- SCHEMBL4384254
- 1298101-47-9
- tert-butyl(cis-3-aminocyclohexyl)carbamate
- AKOS025289550
- P13943
- cis-N-Boc-1,3-diaminocyclohexane
- (1S,3R)-1-(Boc-amino)-3-aminocyclohexane ee
- CS-0008344
- Carbamic acid, N-[(1S,3R)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester
- 849616-22-4
- tert-butyl N-((1S,3R)-3-aminocyclohexyl)carbamate
- 995-251-4
-
- MDL: MFCD24469814
- Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
- InChI Key: OBSACSBMTRJNPH-BDAKNGLRSA-N
- SMILES: O(C(C)(C)C)C(N[C@H]1CCC[C@H](C1)N)=O
Computed Properties
- Exact Mass: 214.16800
- Monoisotopic Mass: 214.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35000
- LogP: 2.87220
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104770-1g |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 97% | 1g |
$385 | 2021-06-15 | |
| Chemenu | CM104770-5g |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 97% | 5g |
$1155 | 2021-06-15 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05458-5g |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95% | 5g |
$850 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB562-100mg |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95+% | 100mg |
718CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB562-250mg |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95+% | 250mg |
1337CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB562-5g |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95+% | 5g |
14098CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB562-1g |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95+% | 1g |
3528.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB562-50mg |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95+% | 50mg |
352.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB562-200mg |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95+% | 200mg |
822.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90460-100mg |
tert-Butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
1298101-47-9 | 95% | 100mg |
¥358.0 | 2024-07-18 |
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Suppliers
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Comprehensive Guide to tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS No. 1298101-47-9): Properties, Applications, and Market Insights
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS No. 1298101-47-9) is a chiral carbamate derivative that has garnered significant attention in the pharmaceutical and chemical industries. This compound, often referred to as a protected amino cyclohexyl derivative, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique stereochemistry and functional groups make it a valuable building block in asymmetric synthesis and drug development.
The molecular structure of tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate features a cyclohexyl ring with an amino group at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is widely used in peptide synthesis and medicinal chemistry to prevent unwanted reactions at the amino group during multi-step syntheses. The (1S,3R) stereochemistry adds another layer of complexity and utility, making this compound particularly useful for creating enantiomerically pure pharmaceuticals.
In recent years, the demand for chiral building blocks like tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate has surged due to the pharmaceutical industry's focus on developing more effective and safer drugs. Researchers frequently search for information about "Boc-protected amino cyclohexyl compounds" or "chiral carbamate synthesis," reflecting the growing interest in this chemical space. The compound's role in creating protein kinase inhibitors and G-protein-coupled receptor (GPCR) modulators has made it particularly relevant in current drug discovery programs.
The synthesis of tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate typically involves the selective protection of the amino group in (1S,3R)-3-aminocyclohexanol or its derivatives. This process requires careful control of reaction conditions to maintain the stereochemical integrity of the molecule. Many pharmaceutical companies and research institutions are actively investigating more efficient and sustainable synthetic routes for such stereospecific intermediates, as evidenced by the increasing number of patents and publications in this area.
From an application perspective, tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate has shown particular promise in the development of central nervous system (CNS) drugs. Its cyclohexyl scaffold is a common motif in many neuroactive compounds, and the protected amino group allows for selective derivatization at later stages of synthesis. Current research trends indicate growing interest in using this compound for creating novel pain management therapeutics and neurodegenerative disease treatments.
The market for pharmaceutical intermediates like tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate is expected to grow significantly in the coming years. Factors driving this growth include the increasing demand for targeted therapies and the pharmaceutical industry's shift toward more complex, chiral molecules. Quality control of such intermediates remains a critical concern, with analytical methods like chiral HPLC and mass spectrometry being essential for ensuring the compound's stereochemical purity.
Storage and handling of tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture to prevent decomposition of the Boc protecting group. While not classified as hazardous under normal handling conditions, proper personal protective equipment should always be used when working with any chemical substance.
For researchers interested in purchasing tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate, it's important to verify the supplier's ability to provide comprehensive analytical data, including chiral purity certificates and NMR spectra. The compound is typically available in research quantities from specialty chemical suppliers, with pricing varying based on purity grade and quantity. Many suppliers now offer custom synthesis services for derivatives of this valuable chiral intermediate.
Future research directions for tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate include exploring its potential in bioconjugation chemistry and as a scaffold for PROTAC (proteolysis targeting chimera) development. These emerging applications highlight the compound's versatility and continued relevance in modern medicinal chemistry. As synthetic methodologies advance, we can expect to see more efficient routes to this and related stereodefined building blocks.
In conclusion, tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS No. 1298101-47-9) represents an important tool in contemporary drug discovery and development. Its unique structural features and synthetic utility make it a valuable asset for medicinal chemists working on next-generation therapeutics. As the pharmaceutical industry continues to emphasize chiral drug development and targeted molecular design, compounds like this will undoubtedly play an increasingly important role in scientific advancement.
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